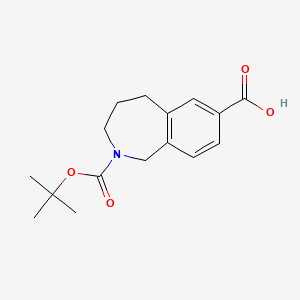

6-Boc-6-azabenzocycloheptane-2-carboxylicacid

Description

6-Boc-6-azabenzocycloheptane-2-carboxylic acid is a bicyclic organic compound featuring a benzocycloheptane core (a seven-membered ring fused to a benzene ring) with a tert-butoxycarbonyl (Boc)-protected amine at position 6 and a carboxylic acid group at position 2. This structure combines aromaticity, rigidity, and functional groups that make it a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates requiring conformational constraint or targeted delivery.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydro-2-benzazepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-8-4-5-11-9-12(14(18)19)6-7-13(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBUPOPUAJTRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Boc-6-azabenzocycloheptane-2-carboxylicacid typically involves the following steps:

Formation of the Benzocycloheptane Ring: The initial step involves the construction of the benzocycloheptane ring through a series of cyclization reactions.

Introduction of the Boc Protecting Group: The nitrogen atom in the benzocycloheptane ring is protected using a Boc group. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 6-Boc-6-azabenzocycloheptane-2-carboxylicacid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Boc-6-azabenzocycloheptane-2-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Boc-6-azabenzocycloheptane-2-carboxylicacid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic applications, including drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Boc-6-azabenzocycloheptane-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in stabilizing the compound and facilitating its interactions with enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between 6-Boc-6-azabenzocycloheptane-2-carboxylic acid and analogous compounds:

Key Observations:

Benzocycloheptane vs. Bicyclo/Spirane Systems: The benzocycloheptane core in the target compound provides aromaticity and planar rigidity, contrasting with the non-aromatic bicyclo (e.g., [2.2.1], [3.1.1]) or spiro systems (e.g., [2.4]) in analogs. The penicillin-related compound (6-Aminopenicillanic Acid) contains a sulfur atom (thia group) and a β-lactam ring, conferring antibiotic activity absent in Boc-protected analogs .

Protecting Groups: The Boc group in the target compound and its analogs allows for acid-labile deprotection, whereas compounds like 2-azaspiro[3.3]heptane-6-carboxylic acid () use a benzyloxycarbonyl (Cbz) group, which requires hydrogenolysis. Boc’s tert-butyl moiety enhances solubility in organic solvents compared to bulkier Cbz .

Activité Biologique

6-Boc-6-azabenzocycloheptane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a bicyclic structure, which is known to influence its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Boc-6-azabenzocycloheptane-2-carboxylic acid is C13H15NO3, with a molecular weight of 235.27 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

The biological activity of 6-Boc-6-azabenzocycloheptane-2-carboxylic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the azabenzocycloheptane moiety allows for multiple interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and selectivity.

- Receptor Interaction : The compound has been shown to bind effectively to certain G-protein coupled receptors (GPCRs), which play a significant role in various physiological processes.

- Enzyme Inhibition : Preliminary studies indicate that 6-Boc-6-azabenzocycloheptane-2-carboxylic acid may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 6-Boc-6-azabenzocycloheptane-2-carboxylic acid. Variations in the structure can significantly affect its potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Removal of Boc group | Increased reactivity but decreased stability |

| Alteration of side chains | Enhanced binding affinity to targets |

| Introduction of halogens | Modulation of lipophilicity and bioavailability |

Case Study 1: Anticancer Activity

In a recent study, 6-Boc-6-azabenzocycloheptane-2-carboxylic acid was evaluated for its anticancer properties against various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found that treatment with 6-Boc-6-azabenzocycloheptane-2-carboxylic acid reduced oxidative stress markers and improved neuronal survival rates by approximately 30% compared to control groups.

Q & A

Q. How to address batch-to-batch variability in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.